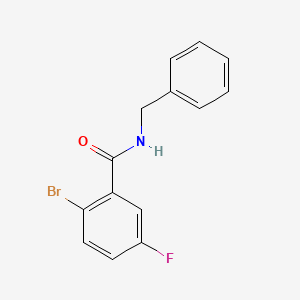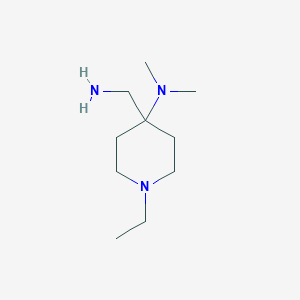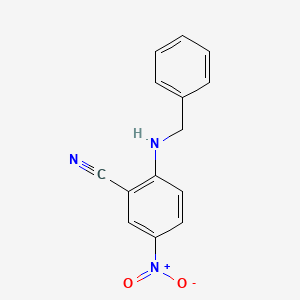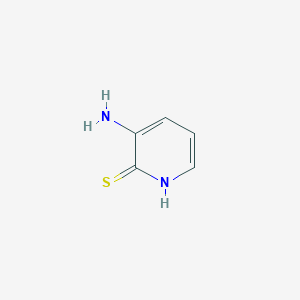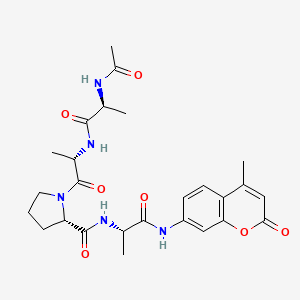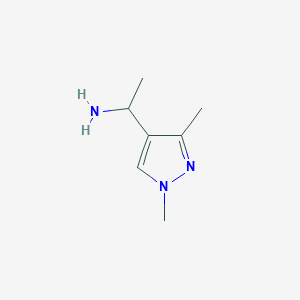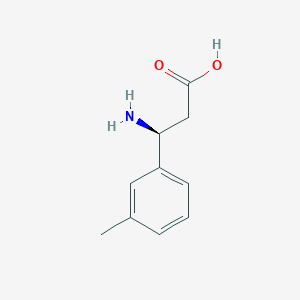
(s)-3-氨基-3-(3-甲基苯基)-丙酸
描述
The compound "(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related amino acids and their synthesis, crystal structures, and properties, which can be informative for understanding similar compounds. For instance, the synthesis of (S,S)-2-Amino-3-phenylbutyric acid involves a stereoselective Michael reaction and desulfurization steps . The crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid reveals a monoclinic system with specific geometric parameters and stabilization through hydrogen bonds .
Synthesis Analysis
The synthesis of related amino acids, as described in the first paper, involves starting with a diethyl (R)-(1-phenylethyl)malonate, which is obtained through a stereoselective Michael reaction followed by desulfurization . This method could potentially be adapted for the synthesis of "(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid" by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of amino acids can be complex, as indicated by the crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. The papers describe the crystal as monoclinic with specific cell parameters and the presence of hydrogen bonding, which contributes to the stability of the structure . These findings suggest that similar techniques could be used to determine the molecular structure of "(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid."
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid," they do highlight the importance of amino acids in various biochemical processes such as methylation, detoxication, and antioxidation . These roles suggest that the compound may also participate in similar reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids are crucial for their function and application. The papers mention that amino acids are valuable in the pharmaceutical and food industries and that their crystal structures are stabilized by hydrogen bonds . These properties are likely to be relevant to "(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid" as well, although specific data would require empirical investigation.
科学研究应用
-
Organic Synthesis
-
Amino–yne Click Chemistry
- Although not directly mentioned, the compound could potentially be used in amino–yne click chemistry . This type of chemistry has been rapidly developed in recent years and stands out among various established click reaction systems . It possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli . Therefore, the amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- The applications of amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
Sure, here are some additional potential applications of “(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid”, also known as FMOC- (S)-3-AMINO-3- (3-METHYL-PHENYL)-PROPIONIC ACID :
-
Amine-functionalized Metal–Organic Frameworks
- This compound could potentially be used in the synthesis of amine-functionalized metal–organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Amine-functionalized MOFs have attracted much attention mainly for CO2 capture . On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .
- Furthermore, amine-functionalized MOFs also demonstrate potential applications in catalysis .
-
Biochemical Reagents
属性
IUPAC Name |
(3S)-3-amino-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426158 | |
| Record name | (s)-3-(m-tolyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid | |
CAS RN |
701907-44-0 | |
| Record name | (s)-3-(m-tolyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 701907-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

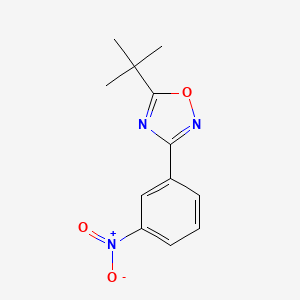

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
